Enzymatic Inhibition Profile: Distinction from Analogous Lipoxygenase Inhibitors
N,1-Dihydroxynaphthalene-2-carboxamide is claimed as a lipoxygenase inhibitor in early patents [1]. While specific IC50 data are not reported, its classification as a 1-hydroxy-2-naphthyl derivative distinguishes it from more potent but structurally distinct lipoxygenase inhibitors. For example, a related 2-substituted-1-naphthol analog (methyl 7-(1-hydroxy-2-naphthyl)-5-heptynoate) demonstrated potent 5-lipoxygenase inhibition, while a simpler 1-hydroxy-2-naphthyl compound showed weak activity against 12-lipoxygenase (IC50 > 75 µM) [2]. This suggests that the hydroxamic acid moiety may confer a different binding mode or potency profile compared to ester or alkyl-substituted analogs, justifying its use as a distinct tool compound in enzymology.
| Evidence Dimension | Lipoxygenase Inhibitory Activity |
|---|---|
| Target Compound Data | Claimed as an inhibitor, specific IC50 not reported |
| Comparator Or Baseline | Methyl 7-(1-hydroxy-2-naphthyl)-5-heptynoate (potent 5-LOX inhibitor) / N-[(4-chloro-1-hydroxy-2-naphthyl)-(2-furyl)methyl]acetamide (12-LOX IC50 > 75 µM) |
| Quantified Difference | Not directly quantified for the target compound |
| Conditions | Cell-free enzymatic assays (RBL-1 cells for 5-LOX; human platelet 12-LOX) |
Why This Matters
This positions the compound as a structurally distinct hydroxamic acid-based lipoxygenase inhibitor, enabling researchers to explore alternative chemical space and mechanisms not covered by more potent ester or alkyl-naphthol derivatives.
- [1] Justia Patents. Hydroxamic acid and pharmaceutical preparations containing the same. US Patent 4,670,469. View Source
- [2] BindingDB. BDBM79311: N-[(4-chloro-1-hydroxy-2-naphthyl)-(2-furyl)methyl]acetamide. Accession ID: 44142338. View Source
